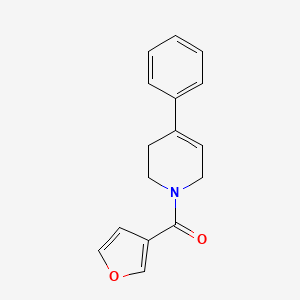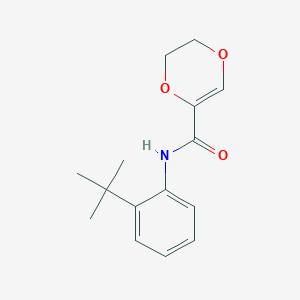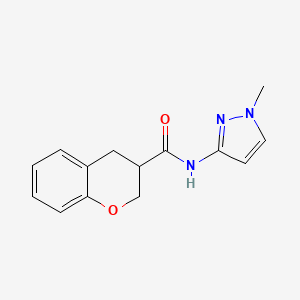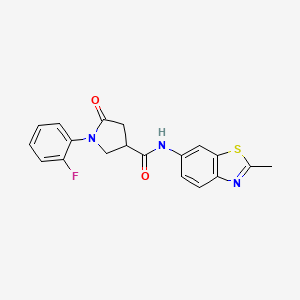
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one, also known as STO-609, is a selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). CaMKK is a protein kinase that plays a crucial role in various cellular processes, including energy metabolism, autophagy, and cell proliferation. STO-609 has been widely used in scientific research to study the function and regulation of CaMKK and its downstream signaling pathways.
Mecanismo De Acción
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one works by selectively inhibiting the activity of CaMKK, which is a key regulator of various cellular processes. CaMKK is activated by Ca2+/calmodulin and phosphorylates downstream targets, including AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV). Inhibition of CaMKK activity by this compound leads to the downregulation of CaMKK-dependent signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound has been shown to inhibit autophagy in cancer cells, reduce insulin secretion in pancreatic beta cells, and impair mitochondrial function in skeletal muscle cells. This compound has also been shown to reduce glucose uptake and glycogen synthesis in muscle cells and impair exercise-induced adaptation in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one in lab experiments is its selectivity for CaMKK inhibition. This compound has been shown to have minimal off-target effects and does not affect the activity of other kinases or enzymes. However, one of the limitations of using this compound is its relatively low potency compared to other CaMKK inhibitors. This may limit its effectiveness in certain experimental settings, particularly when high levels of CaMKK inhibition are required.
Direcciones Futuras
There are several future directions for research involving 4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one. One area of interest is the role of CaMKK in cancer progression and metastasis. This compound has been shown to inhibit autophagy in cancer cells, which may have implications for cancer therapy. Another area of interest is the role of CaMKK in metabolic disorders, such as obesity and type 2 diabetes. This compound has been shown to reduce insulin secretion and impair glucose uptake in muscle cells, which may have implications for the development of new therapies for these conditions. Additionally, further studies are needed to investigate the long-term effects of CaMKK inhibition on cellular function and overall health.
Métodos De Síntesis
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one can be synthesized using a multistep synthesis method. The first step involves the reaction of 7-methyl-6-propan-2-ylchromen-2-one with imidazole in the presence of a base to form the imidazole derivative. The imidazole derivative is then reacted with chloromethyl pivalate in the presence of a base to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(Imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one has been used in various scientific research studies to investigate the role of CaMKK in different cellular processes. For example, this compound has been used to study the regulation of autophagy in cancer cells, the role of CaMKK in insulin secretion, and the effect of CaMKK inhibition on mitochondrial function. This compound has also been used in studies investigating the role of CaMKK in muscle metabolism and exercise-induced adaptation.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-7-methyl-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11(2)14-8-15-13(9-19-5-4-18-10-19)7-17(20)21-16(15)6-12(14)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDPFDGABYUKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)
![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
![11-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7462747.png)


![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)
![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)